

Lack of Specific Biological Data for N-(3,4-dimethylphenyl)guanidine

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Compound of Interest

Compound Name: N-(3,4-dimethylphenyl)guanidine

Cat. No.: B1354817 Get Quote

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological activity of **N-(3,4-dimethylphenyl)guanidine**. No quantitative data such as IC50 or Ki values, detailed experimental protocols, or established signaling pathways for this particular compound could be identified.

The available research primarily focuses on the broader class of guanidine derivatives and other more complex substituted analogs. While these studies highlight a wide range of biological activities for guanidine-containing molecules—including roles as inhibitors of enzymes like Rac1 and MSK1, and as ligands for various receptors—they do not provide specific data for **N-(3,4-dimethylphenyl)guanidine**.

Given the absence of specific data, it is not possible to provide an in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for **N-(3,4-dimethylphenyl)guanidine** as requested.

Representative Biological Activities of Diarylguanidines

To provide some context within the chemical class of the requested compound, this section outlines the biological activities of closely related diarylguanidine derivatives, particularly focusing on their well-documented interactions with NMDA receptors and sigma receptors. It is crucial to note that the following information does not directly describe the activity of **N-(3,4-**



dimethylphenyl)guanidine but serves as an illustrative example of the pharmacological profile of similar compounds.

Diarylguanidines are a class of compounds that have been investigated for their neuroprotective potential.[1] One of the most studied examples is N,N'-di-o-tolylguanidine (DTG), which is known as a selective sigma receptor ligand.[1]

Interaction with NMDA Receptors

Certain diarylguanidine derivatives act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor ion channel.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke and epilepsy.

Structure-activity relationship (SAR) studies on diarylguanidines have shown that substituents on the phenyl rings can significantly influence their affinity for the NMDA receptor. For instance, ortho or meta substituents on the phenyl rings have been found to confer greater affinity compared to para-substituted derivatives.[1]

Interaction with Sigma Receptors

Sigma receptors are a class of intracellular proteins found in the central nervous system and peripheral organs. They are implicated in a variety of cellular functions and are considered potential targets for the treatment of neurological and psychiatric disorders. Several diarylguanidines have been identified as high-affinity ligands for sigma receptors.[1]

Interestingly, structural modifications to the guanidine core can modulate the selectivity of these compounds between NMDA receptors and sigma receptors. The introduction of additional small substituents on the guanidine nitrogens has been shown to reduce affinity for sigma receptors while retaining affinity for the NMDA receptor ion channel site.[1] This highlights the potential for designing selective ligands with specific therapeutic applications.

General Experimental Workflow in Pharmacological Screening

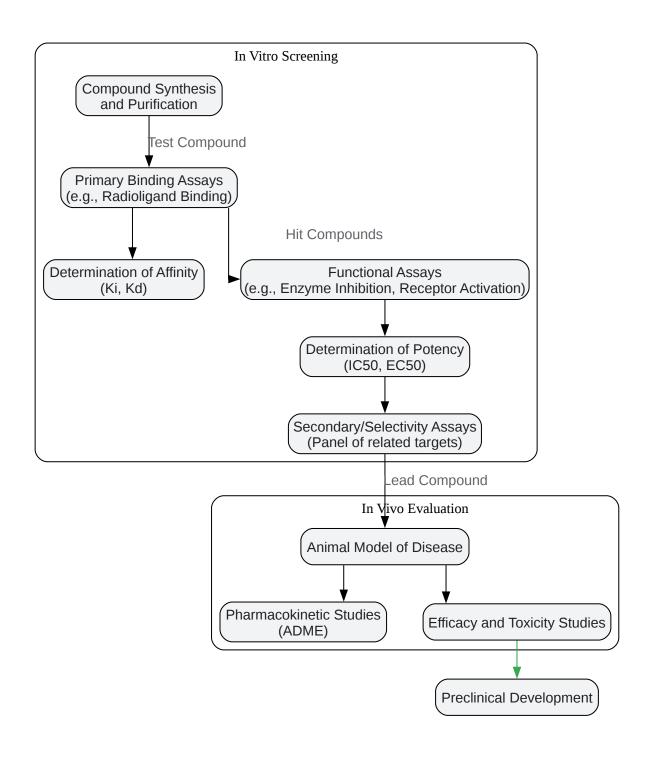






While specific experimental protocols for **N-(3,4-dimethylphenyl)guanidine** are unavailable, a general workflow for the pharmacological characterization of a novel compound is presented below. This diagram illustrates the typical steps involved in assessing the biological activity of a new chemical entity.





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References

- 1. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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